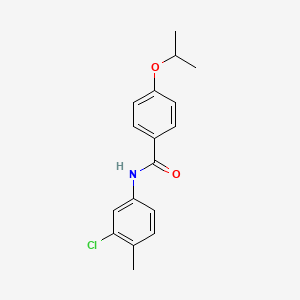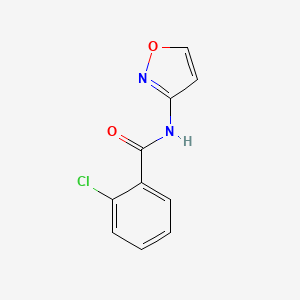![molecular formula C16H16N2O3S B5782414 4-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5782414.png)
4-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide, commonly known as MOCA, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. MOCA is a thiol-reactive compound that has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects.
Wirkmechanismus
MOCA exerts its therapeutic effects through its thiol-reactive properties. MOCA reacts with cysteine residues in proteins, leading to the inhibition of protein function. In cancer cells, MOCA has been shown to inhibit the activity of the proteasome, leading to the accumulation of misfolded proteins and induction of apoptosis. In addition, MOCA has been found to inhibit the activity of the NF-κB pathway, leading to the suppression of inflammatory cytokines.
Biochemical and Physiological Effects:
MOCA has been shown to have a wide range of biochemical and physiological effects. In cancer cells, MOCA has been found to induce cell cycle arrest and apoptosis. In addition, MOCA has been shown to inhibit the activity of the proteasome, leading to the accumulation of misfolded proteins. Inflammatory cytokines such as TNF-α and IL-6 have been found to be suppressed by MOCA, indicating its anti-inflammatory properties. Furthermore, MOCA has been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
MOCA has many advantages for lab experiments. It is a small molecule that can be easily synthesized with high purity. In addition, MOCA has been extensively studied, and its mechanism of action is well understood. However, MOCA has limitations in terms of its solubility and stability. MOCA is poorly soluble in water, making it difficult to use in aqueous solutions. Furthermore, MOCA is sensitive to light and air, and its stability may be compromised under certain conditions.
Zukünftige Richtungen
There are many potential future directions for the study of MOCA. In cancer research, MOCA could be further studied as a potential therapeutic agent for the treatment of various types of cancer. In addition, the anti-inflammatory and neuroprotective properties of MOCA could be further explored for the treatment of inflammatory and neurodegenerative diseases. Furthermore, the development of new synthesis methods for MOCA could lead to the production of more stable and soluble forms of the compound.
Synthesemethoden
The synthesis of MOCA involves the reaction of 2-methoxyaniline with carbon disulfide, followed by the reaction with 4-chlorobenzoyl chloride in the presence of a base. The resulting product is then treated with sodium methoxide to produce MOCA. This method has been optimized to produce high yields of MOCA with high purity.
Wissenschaftliche Forschungsanwendungen
MOCA has been extensively studied for its potential therapeutic properties in various fields of research. In cancer research, MOCA has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, MOCA has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, MOCA has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-methoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-20-12-9-7-11(8-10-12)15(19)18-16(22)17-13-5-3-4-6-14(13)21-2/h3-10H,1-2H3,(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANLCYTZPSASSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[(4-{[(acetylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5782370.png)
![2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol](/img/structure/B5782371.png)

![N-cyclopentyl-4-[(4-ethylphenoxy)methyl]benzamide](/img/structure/B5782386.png)
methanone](/img/structure/B5782392.png)


![(3-amino-6-ethyl-5-methylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone](/img/structure/B5782409.png)


![2-[5-(aminosulfonyl)-4-chloro-2-methylphenoxy]acetamide](/img/structure/B5782440.png)